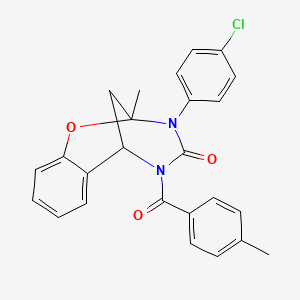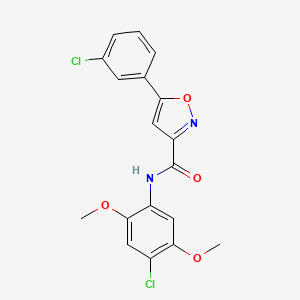![molecular formula C17H14FN3O B11451244 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B11451244.png)
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group and the cyclopropanecarboxamide moiety adds to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and osteoarthritis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure shared by many bioactive compounds.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group, known for their enhanced biological activity.
Cyclopropanecarboxamide derivatives: Compounds with the cyclopropanecarboxamide moiety, often studied for their unique chemical properties.
Uniqueness
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide is unique due to the combination of its structural features, which contribute to its diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the cyclopropanecarboxamide moiety adds to its rigidity and binding affinity to molecular targets .
Properties
Molecular Formula |
C17H14FN3O |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H14FN3O/c18-13-8-6-11(7-9-13)15-16(20-17(22)12-4-5-12)21-10-2-1-3-14(21)19-15/h1-3,6-10,12H,4-5H2,(H,20,22) |
InChI Key |
HVRHPAQZHBLFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11451163.png)
![6-(2-Chlorobenzyl)-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11451167.png)
![2,2-dimethyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11451173.png)
![Prop-2-en-1-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11451174.png)
![N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B11451176.png)



![6-chloro-N-(4-chlorophenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11451205.png)
![N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11451206.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11451225.png)

![5-[(2-chlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11451233.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11451235.png)
